molecular formula C9H15N B136227 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 142798-26-3

4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B136227
CAS RN: 142798-26-3
M. Wt: 137.22 g/mol
InChI Key: NLSPANXHFZMFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine (CPMT) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPMT is a cyclic amine that has a cyclopropyl group and a methyl group attached to the nitrogen atom. The compound has a tetrahydropyridine ring structure, which makes it a useful molecule for the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed that the compound acts on the central nervous system by binding to specific receptors in the brain. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. The compound has been found to reduce pain and inflammation in animal models. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to have anticonvulsant effects, which may make it useful in the treatment of epilepsy. In addition, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that it is a relatively simple compound to synthesize. This makes it a useful molecule for the study of pharmacological effects. However, one of the limitations of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine. One area of research is to further investigate its mechanism of action. This may involve the use of molecular modeling techniques to predict the binding interactions between 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine and its receptors. Another area of research is to investigate the potential use of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, the development of new synthetic methods for 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine may allow for the production of analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through a multistep process. One of the most common methods involves the reaction of cyclopropylmethylamine with acetaldehyde in the presence of a catalyst. The reaction produces a mixture of diastereomers, which can be separated through column chromatography. The desired product, 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine, can then be obtained through further purification steps.

Scientific Research Applications

4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has been studied extensively for its potential applications in the field of medicine. The compound has been found to have a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. 4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of Parkinson's disease.

properties

CAS RN

142798-26-3

Product Name

4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-cyclopropyl-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15N/c1-10-6-4-9(5-7-10)8-2-3-8/h4,8H,2-3,5-7H2,1H3

InChI Key

NLSPANXHFZMFDD-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2CC2

Canonical SMILES

CN1CCC(=CC1)C2CC2

Other CAS RN

142798-26-3

synonyms

4-cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine
CMe-THpy

Origin of Product

United States

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